N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17213718
InChI: InChI=1S/C8H4BrF6NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H
SMILES:
Molecular Formula: C8H4BrF6NO4S2
Molecular Weight: 436.2 g/mol

N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

CAS No.:

Cat. No.: VC17213718

Molecular Formula: C8H4BrF6NO4S2

Molecular Weight: 436.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide -

Specification

Molecular Formula C8H4BrF6NO4S2
Molecular Weight 436.2 g/mol
IUPAC Name N-(4-bromophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Standard InChI InChI=1S/C8H4BrF6NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H
Standard InChI Key CDBVDEJPHAYIMV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Br

Introduction

N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is a complex organic compound featuring a trifluoromethyl group and a sulfonamide functional group. These structural components contribute significantly to its reactivity and stability. The compound is classified as a sulfonamide due to the presence of the sulfonyl functional group and as an organofluorine compound because of its trifluoromethyl groups.

Synthesis

The synthesis of N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves several key steps that require careful control of reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dichloromethane or dimethylformamide due to their ability to dissolve both polar and non-polar reactants.

Chemical Reactions and Mechanisms

This compound can participate in various chemical reactions, understanding which is crucial for handling it safely in laboratory settings and for developing synthetic routes for related compounds. The mechanism of action primarily revolves around its interactions at the molecular level, with studies suggesting that compounds with similar structures exhibit significant biological activity, particularly in inhibiting certain enzyme classes.

Safety and Handling

Safety data indicate that N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide may cause skin irritation and serious eye damage upon contact. Therefore, it is essential to handle this compound with appropriate protective equipment and in well-ventilated areas.

Potential Applications

The unique structure of N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide offers opportunities for further research into its efficacy and safety profiles in various applications across scientific disciplines. Its potential applications are diverse, although specific details are not extensively documented in the available literature.

Research Findings and Data

PropertyDescription
Molecular WeightApproximately 462.18 g/mol
Functional GroupsTrifluoromethyl and sulfonamide groups
ClassificationSulfonamide and organofluorine compound
Synthesis SolventsDichloromethane or dimethylformamide
Biological ActivityPotential enzyme inhibition
Safety ConcernsSkin irritation and serious eye damage

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